![molecular formula C9H5ClOS B1267047 苯并[b]噻吩-2-酰氯 CAS No. 39827-11-7](/img/structure/B1267047.png)

苯并[b]噻吩-2-酰氯

概述

描述

Benzo[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H5ClOS and a molecular weight of 196.65 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carbonyl chloride is represented by the SMILES stringClC(=O)c1cc2ccccc2s1 . This indicates that the molecule consists of a benzo[b]thiophene ring attached to a carbonyl chloride group. Physical And Chemical Properties Analysis

Benzo[b]thiophene-2-carbonyl chloride appears as a white to orange to green powder or crystal . It has a melting point range of 83.0 to 88.0 °C and a boiling point of 176 °C at 17 mmHg .科学研究应用

Organic Synthesis

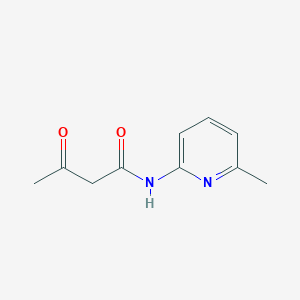

Benzo[b]thiophene-2-carbonyl chloride is a valuable intermediate in organic synthesis. It’s used to construct complex molecules by introducing the benzo[b]thiophene moiety, which is a core structure in many biologically active compounds . This moiety can be further functionalized to create a diverse array of derivatives with potential applications in drug development and materials science.

Pharmaceutical Research

In pharmaceutical research, benzo[b]thiophene derivatives exhibit a range of pharmacological properties. They are explored for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents . The benzo[b]thiophene core is present in several drugs, such as the nonsteroidal anti-inflammatory drug suprofen and the dental anesthetic articaine .

Material Science

Benzo[b]thiophene derivatives are utilized in material science, particularly in the development of organic semiconductors. They are integral to the advancement of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) . The electronic properties of the thiophene ring make it suitable for use in these applications.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. Benzo[b]thiophene-2-carbonyl chloride can be used to synthesize compounds that prevent corrosion in various industrial processes, thereby extending the life of metal components and structures .

Synthesis of Heterocycles

The compound is employed in the synthesis of heterocycles through various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods allow for the construction of thiophene derivatives, which are important in the development of new chemical entities with potential applications across different fields of chemistry.

Nanotechnology

Benzo[b]thiophene-2-carbonyl chloride has been used in the postfunctionalization reaction with single-walled carbon nanotubes (SWCNTs). This application is significant in the field of nanotechnology, where functionalized carbon nanotubes have a variety of uses, including in the development of sensors, drug delivery systems, and electronic devices .

安全和危害

Benzo[b]thiophene-2-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may be corrosive to metals . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

作用机制

Target of Action

Benzo[b]thiophene-2-carbonyl chloride is a compound that has been studied for its potential biological activity Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Some studies suggest that thiophene derivatives can interact with various enzymes and receptors in the biological system . For instance, one study showed that a benzo[b]thiophene-2-carboxamide derivative exhibited STING-agonistic activity, triggering the IRF and NF-κB pathways .

Result of Action

It’s worth noting that thiophene derivatives have been shown to exhibit a variety of pharmacological properties . For instance, a benzo[b]thiophene-2-carboxamide derivative was found to increase the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the product causes burns of eyes, skin, and mucous membranes, and contact with water liberates toxic gas . Therefore, it’s crucial to handle and store Benzo[b]thiophene-2-carbonyl chloride properly to ensure its stability and efficacy.

属性

IUPAC Name |

1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGLRCHMGDDHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192891 | |

| Record name | Thianaphthene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-2-carbonyl chloride | |

CAS RN |

39827-11-7 | |

| Record name | Thianaphthene-2-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039827117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thianaphthene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-2-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

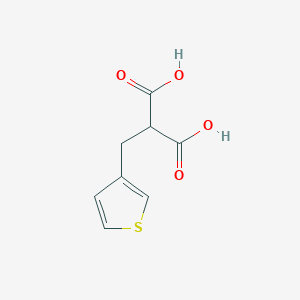

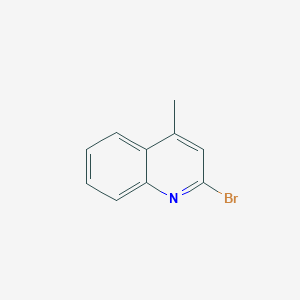

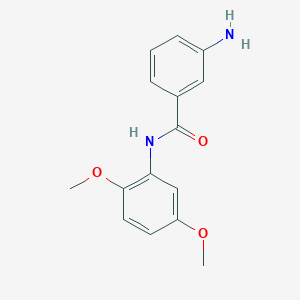

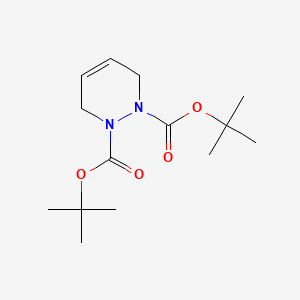

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some common synthetic applications of Benzo[b]thiophene-2-carbonyl chloride?

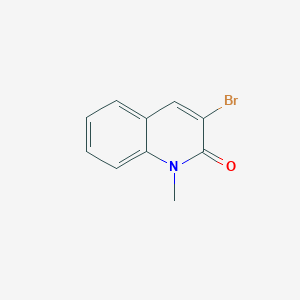

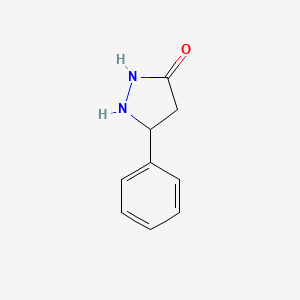

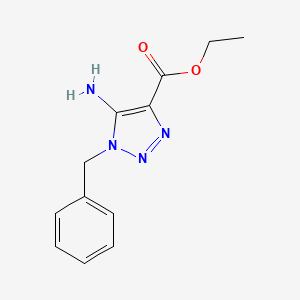

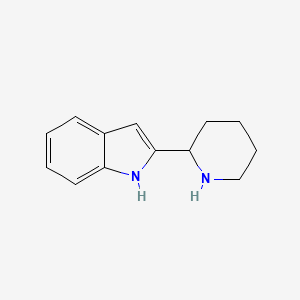

A1: Benzo[b]thiophene-2-carbonyl chloride serves as a crucial starting material for synthesizing various heterocyclic compounds. For instance, it readily reacts with hydrazine hydrate to yield 3-chloro-1-benzo[b]thiophene-2-carbohydrazide []. This intermediate can be further derivatized into 1,3,4-oxadiazoles by reacting with aromatic aldehydes followed by treatment with either acetic anhydride or chloramine-T []. Additionally, Benzo[b]thiophene-2-carbonyl chloride can be transformed into carbamates, ureas, semicarbazides, and pyrazoles, demonstrating its versatility in constructing diverse pharmacologically relevant scaffolds [].

Q2: Can you provide examples of specific biological activities exhibited by derivatives of Benzo[b]thiophene-2-carbonyl chloride?

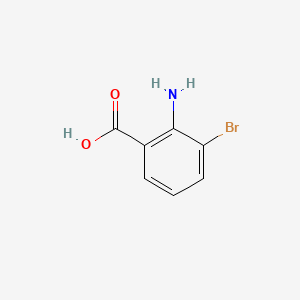

A2: Research suggests that certain derivatives of Benzo[b]thiophene-2-carbonyl chloride possess promising biological activities. For example, 1,3,4-oxadiazole derivatives synthesized from this compound have displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa []. Furthermore, some derivatives have shown antifungal activity against Candida albicans and Aspergillus niger []. Additionally, thiazolidinone derivatives containing the benzo[b]thiophene moiety have shown both antioxidant and antibacterial properties [].

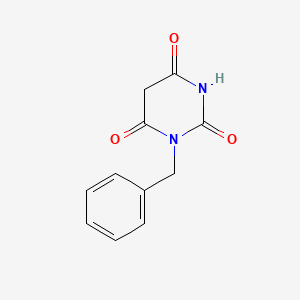

Q3: Are there any studies investigating the antitumor potential of compounds derived from Benzo[b]thiophene-2-carbonyl chloride?

A3: Yes, novel benzo[b]thieno[2,3-c]quinolones, synthesized starting from substituted benzo[b]thiophene-2-carbonyl chlorides, have demonstrated cytotoxic activity against various cancer cell lines []. These include pancreatic carcinoma (MiaPaCa2), breast carcinoma (MCF7), cervical carcinoma (HeLa), laryngeal carcinoma (Hep2), colon carcinoma (CaCo-2), and melanoma (HBL) cell lines []. Notably, compounds with a 3-dimethylaminopropyl substituent on the quinolone nitrogen exhibited superior antitumor activity compared to those with the same substituent on the amidic nitrogen [].

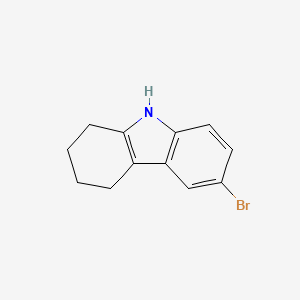

Q4: Have any studies explored the structure-activity relationship (SAR) of compounds derived from Benzo[b]thiophene-2-carbonyl chloride?

A4: While specific SAR studies might not be explicitly detailed in the provided abstracts, the research highlights how structural modifications influence biological activity. For example, in the study on benzo[b]thieno[2,3-c]quinolones, the position of the 3-dimethylaminopropyl substituent significantly impacted the antitumor activity, with placement on the quinolone nitrogen being more favorable []. Similarly, for the 1,3,4-oxadiazole derivatives, variations in the substituted phenyl ring at the 2-position led to differences in antimicrobial potency [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。